Methyl 6-(pyrrolidin-3-YL)nicotinate
CAS No.:
Cat. No.: VC13562166
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O2 |
---|---|
Molecular Weight | 206.24 g/mol |
IUPAC Name | methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H14N2O2/c1-15-11(14)9-2-3-10(13-7-9)8-4-5-12-6-8/h2-3,7-8,12H,4-6H2,1H3 |
Standard InChI Key | IEVXJDOZQFAYMJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C(C=C1)C2CCNC2 |
Canonical SMILES | COC(=O)C1=CN=C(C=C1)C2CCNC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Methyl 6-(pyrrolidin-3-YL)nicotinate belongs to the class of heterocyclic compounds, integrating a pyridine ring with a pyrrolidine substituent. Its IUPAC name, methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate, reflects the ester functional group at position 3 of the pyridine ring and the pyrrolidine substitution at position 6. The molecular formula C₁₁H₁₄N₂O₂ corresponds to a molecular weight of 206.24 g/mol, as confirmed by high-resolution mass spectrometry.
Structural Features:
-
Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to base stability and hydrogen-bonding capabilities.
-
Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, introducing conformational flexibility and potential for chiral centers.
-
Methyl Ester Group: Enhances lipid solubility, influencing pharmacokinetic properties such as membrane permeability.
Table 1: Key Chemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 6-(pyrrolidin-3-YL)nicotinate typically involves condensation reactions between nicotinic acid derivatives and pyrrolidine precursors. A patent by WO2019121644A1 outlines a related method for synthesizing nicotine analogs, providing insights into potential pathways :
-
Condensation Reaction: Ethyl nicotinate reacts with N-vinylpyrrolidone (NVP) in the presence of a base (e.g., potassium tert-butoxide) to form an intermediate.
-
Acid-Catalyzed Cyclization: The intermediate undergoes thermal treatment with hydrochloric acid (HCl) to facilitate decarboxylation and ring closure .
-
Reduction: Myosmine intermediates are reduced using catalytic hydrogenation or borohydride agents to yield the final product .
Key Reaction Parameters:
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and minimal environmental impact. The patent WO2019121644A1 emphasizes a one-pot synthesis approach, reducing solvent changes and waste generation . Critical considerations include:
-
Catalyst Selection: Alkali metal alcoholates enhance reaction efficiency.
-
Byproduct Management: Recycling solvents like THF and recovering gaseous CO₂ .
Hazard Category | Classification | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 | Use nitrile gloves |
Eye Damage | Category 2A | Wear safety goggles |
Respiratory Irritation | Category 3 | Use fume hoods |
Exposure Mitigation
-
Personal Protective Equipment (PPE): Lab coats, gloves, and eye protection.
-
Ventilation: Local exhaust systems to limit airborne concentrations .
-
Spill Management: Absorb with inert material and dispose of as hazardous waste .
Regulatory and Research Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume